K145 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

K145 (hydrochloride) has a wide range of applications in scientific research:

作用機序

K145 (hydrochloride) exerts its effects by selectively inhibiting sphingosine kinase-2 (SphK2). This inhibition leads to a decrease in the levels of sphingosine-1-phosphate (S1P), a lipid signaling molecule involved in cell growth and survival. The reduction in S1P levels triggers apoptosis and inhibits tumor growth. The compound also affects various signaling pathways, including the Akt/FoxO1 pathway, which plays a role in glucose metabolism and cell survival .

生化学分析

Biochemical Properties

K145 hydrochloride plays a significant role in biochemical reactions, particularly as a selective inhibitor of sphingosine kinase 2 (SPHK2) . It interacts with enzymes and proteins, specifically SPHK2, to exert its effects . The nature of these interactions is competitive, with K145 hydrochloride acting as a substrate competitor .

Cellular Effects

K145 hydrochloride has various effects on cells and cellular processes. It influences cell function by inhibiting SPHK2 activity in cells, such as human leukemia U937 cells . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of K145 hydrochloride involves binding interactions with biomolecules, specifically SPHK2 . By inhibiting SPHK2, K145 hydrochloride can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, K145 hydrochloride has been observed to accumulate in cells, such as U937 cells, suppress the S1P level, and inhibit SPHK2

Dosage Effects in Animal Models

In animal models, K145 hydrochloride has shown to inhibit tumor growth when administered at a dosage of 15 mg/kg

Metabolic Pathways

K145 hydrochloride is involved in the sphingosine metabolic pathway, where it interacts with the enzyme SPHK2

Transport and Distribution

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of K145 (hydrochloride) involves the reaction of 3-(4-butoxyl-phenyl)-propylidene with thiazolidine-2,4-dione in the presence of 2-amino-ethyl. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of K145 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

化学反応の分析

Types of Reactions

K145 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving K145 (hydrochloride) include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reactions are typically carried out at controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of K145 (hydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

類似化合物との比較

Similar Compounds

H-7 dihydrochloride: Another kinase inhibitor with different selectivity and mechanism of action.

K-7174 dihydrochloride: A compound with similar inhibitory effects on kinases but different target specificity.

MK-212 hydrochloride: A kinase inhibitor with distinct molecular targets and applications.

Uniqueness of K145 (hydrochloride)

K145 (hydrochloride) stands out due to its high selectivity for sphingosine kinase-2 (SphK2) and its potent anticancer properties. Unlike other kinase inhibitors, K145 (hydrochloride) does not inhibit sphingosine kinase-1 (SphK1) at concentrations up to 10 µM, making it a valuable tool for studying SphK2-specific pathways and developing targeted therapies .

特性

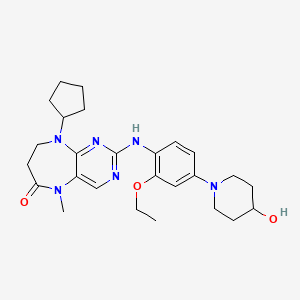

IUPAC Name |

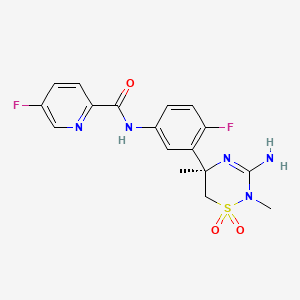

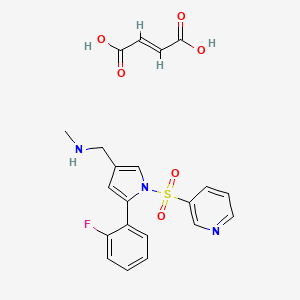

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADFDMGQKBGVAV-NKBLJONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)